molecular formula C20H15Cl3N2O2 B2739465 N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 242472-03-3

N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2739465
CAS No.: 242472-03-3
M. Wt: 421.7
InChI Key: FMYFAPHYFGCAGV-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridine-based carboxamide derivative featuring a 2,4-dichlorobenzyl substituent at the 1-position and a benzyl group at the carboxamide nitrogen.

Properties

IUPAC Name

N-benzyl-5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O2/c21-16-7-6-14(17(22)9-16)11-25-12-15(8-18(23)20(25)27)19(26)24-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYFAPHYFGCAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Substituents: The chloro and dichlorobenzyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative and an amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the positions of chlorine substituents on the benzyl group, the nature of the carboxamide substituent, or the pyridine ring’s substitution pattern. Below is a detailed comparison based on the provided evidence:

Structural Isomerism in Dichlorobenzyl Substitution

  • N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 339023-98-2, Key Organics) This isomer replaces the 2,4-dichlorobenzyl group with a 2,6-dichlorobenzyl moiety. 2.202 Å for 2,4-isomer) and slightly alters π–π interactions (4.249 Å vs. 4.127 Å), suggesting subtle differences in binding affinity .

Variation in Carboxamide Substituents

  • 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 339024-51-0, Parchem) This analog replaces the benzyl group with a 4-chlorophenyl substituent and introduces a 3-chlorobenzyl group. The molecular formula (C19H13Cl3N2O2) indicates increased hydrophobicity compared to the target compound.

Key Observations

  • Chlorine Position Matters : 2,4- vs. 2,6-dichlorobenzyl substitution alters hydrogen bonding and π–π interactions, impacting bioactivity .
  • Carboxamide Substituents : Replacing benzyl with 4-chlorophenyl may enhance hydrophobicity but reduce synthetic accessibility .
  • Safety and Handling : Dichlorobenzyl intermediates (e.g., 3,4-dichlorobenzyl chloride) require careful handling due to reactivity .

Biological Activity

N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 242472-03-3) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action based on diverse research findings.

Molecular Formula: C20_{20}H15_{15}Cl3_{3}N2_{2}O2_{2}
Molar Mass: 421.71 g/mol
Synonyms: N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Antibacterial Activity

The antibacterial properties of N-benzyl derivatives have been explored in various studies. For example, a related compound demonstrated good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against several strains, including Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .

CompoundConcentration (mg/ml)Zone of Inhibition (mm)
P2A0.5S. aureus: 2
1.0S. aureus: 4
1.5S. aureus: 6
P4A0.5S. aureus: 5
1.0S. aureus: 7
1.5S. aureus: 8

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound has also been assessed in studies involving related structures. The compound exhibited antifungal effects against Candida albicans, with activity comparable to established antifungals like Miconazole .

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways in pathogens. The presence of multiple chlorine atoms in the structure enhances lipophilicity, potentially improving membrane penetration and interaction with target sites.

Case Studies

In a study examining the structure-activity relationship (SAR) of chlorinated benzyl derivatives, it was found that the incorporation of halogenated groups significantly increased antibacterial and antifungal activities . This highlights the importance of chemical modifications in enhancing biological efficacy.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Start with a pyridinecarboxamide core and introduce substituents via nucleophilic substitution or coupling reactions. For example, benzyl groups can be added using alkylation reagents (e.g., 2,4-dichlorobenzyl chloride) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .
  • Optimization : Use Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst presence (e.g., Pd for coupling reactions). Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; pyridine carbonyl at ~165 ppm) .
    • HRMS : Verify molecular formula (e.g., C₂₀H₁₅Cl₃N₂O₂ requires m/z 428.01) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Comparative Studies : Replicate assays under standardized conditions (e.g., IC₅₀ determination in kinase inhibition assays using ATP-concentration-controlled protocols) .
  • Data Triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Reproducibility Checks : Test compound batches from independent syntheses to rule out batch-specific impurities .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to isolate interacting proteins .
  • Kinetic Analysis : Perform time-resolved assays (e.g., stopped-flow spectroscopy) to measure binding rates and enzyme inhibition constants (Kᵢ) .
  • Computational Modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How can researchers mitigate stability issues during in vitro or in vivo experiments?

Methodological Answer:

  • Degradation Studies :
    • pH Stability : Test solubility and stability in buffers (pH 2–9) via HPLC over 24–72 hours .
    • Light/Temperature Sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .
  • Metabolite Identification : Use LC-MS/MS to detect oxidation or hydrolysis products (e.g., loss of benzyl groups) in plasma or liver microsomes .

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